molecular formula C14H9NO6 B597568 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid CAS No. 1261894-05-6

3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid

Cat. No.: B597568
CAS No.: 1261894-05-6
M. Wt: 287.227
InChI Key: UXOUCOQRLOAZHY-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid is a valuable chemical intermediate in medicinal chemistry, serving as a key scaffold for the design and synthesis of novel bioactive molecules. The benzo[1,3]dioxole (piperonyl) moiety is a privileged structure in drug discovery, known for its ability to enhance pharmacokinetic properties and contribute to target binding . This compound is strategically functionalized with both a carboxylic acid and a nitro group, providing versatile handles for further chemical modification to create amides, esters, or reduced aniline derivatives for structure-activity relationship (SAR) studies . This building block shows significant promise in anticancer research. Structurally analogous benzo[1,3]dioxole-containing compounds have demonstrated potent activity as angiogenesis inhibitors by targeting vascular endothelial growth factor receptors (VEGFR), and as effective modulators that can overcome cancer chemoresistance by inhibiting P-glycoprotein efflux pump activity . In infectious disease research, similar molecular frameworks have been developed into novel potent synergists that significantly enhance the susceptibility of fluconazole-resistant Candida albicans to antifungal agents . Furthermore, in metabolic disorder studies, benzodioxol derivatives have exhibited potent inhibitory activity against α-amylase, indicating potential for development into antidiabetic agents . The compound's utility extends to the structural modification of natural products like anthracycline antibiotics, where incorporation of the benzo[d][1,3]dioxol-5-yl moiety has led to derivatives with prominent anticancer activity . Researchers can leverage this multifunctional intermediate to explore these diverse therapeutic areas and develop new candidate compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-14(17)10-3-9(4-11(5-10)15(18)19)8-1-2-12-13(6-8)21-7-20-12/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOUCOQRLOAZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689936
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-05-6
Record name Benzoic acid, 3-(1,3-benzodioxol-5-yl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-1,3-Benzodioxol-5-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid (CAS Number: 1258628-34-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, synthesis, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a benzo[d][1,3]dioxole moiety, which is known to influence its biological properties. The molecular formula is C14H9NO6C_{14}H_{9}NO_{6} with a molecular weight of approximately 273.23 g/mol. The compound's LogP value is 2.48610, indicating moderate lipophilicity which can affect its absorption and distribution in biological systems .

Antimicrobial Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. In a study evaluating the larvicidal activity against Aedes aegypti, which transmits diseases such as dengue and Zika virus, derivatives of benzodioxole were synthesized and tested. While specific data on this compound was not detailed in this study, similar compounds showed significant larvicidal activity with low toxicity to mammalian cells .

Synthesis and Evaluation

A notable study synthesized various benzodioxole derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly impacted their efficacy against cancer cell lines and microbial strains. Compounds with electron-withdrawing groups were found to enhance biological activity compared to those with electron-donating groups .

Toxicity Assessment

Safety evaluations are crucial when considering new compounds for therapeutic use. In toxicity assessments involving other benzodioxole derivatives, no significant cytotoxic effects were observed at high concentrations (up to 5200 μM), indicating a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity Type Compound Target Effect Reference
LarvicidalBenzodioxole DerivativeAedes aegyptiLC50: 28.9 μM
AnticancerBenzodioxole AnalogMDA-MB-231 CellsInduces apoptosis (Caspase-3 activation)
ToxicityBenzodioxole DerivativeMammalian CellsNo cytotoxicity at 5200 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid (CAS 1954-97-8)
  • Structure : A benzoic acid with a nitro group at position 5 and a methylcarbamoyl group at position 3.
  • Molecular Formula : C₁₀H₈N₂O₅
  • Molecular Weight : 236.18 g/mol
  • Applications : Used as a synthetic intermediate in drug discovery, particularly for amide bond formation .
Benzo[d][1,3]dioxole-5-carboxylic Acid (CAS 94-53-1)
  • Structure : Benzoic acid with a methylenedioxy group at positions 3 and 4.
  • Molecular Formula : C₈H₆O₄
  • Molecular Weight : 166.13 g/mol
  • Key Differences : Lacks the nitro group, resulting in lower electron deficiency.
  • Applications : A precursor for Suzuki-Miyaura coupling reactions to generate biaryl compounds .

Cinnamic Acid Derivatives

3,4-Methylenedioxycinnamic Acid (3-(Benzo[d][1,3]dioxol-5-yl)acrylic Acid)
  • Structure : Cinnamic acid with a methylenedioxy group on the benzene ring.
  • Molecular Formula : C₁₀H₈O₄
  • Molecular Weight : 192.17 g/mol
  • Key Differences : Contains an acrylic acid chain instead of a nitro-substituted benzoic acid core.
  • Applications : Acts as an allelochemical in plants and a precursor for antifungal agents .

Heterocyclic Derivatives

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin Derivative)
  • Structure : Coumarin core with a methylenedioxy substituent.
  • Molecular Formula : C₁₅H₁₀O₄
  • Molecular Weight : 266.24 g/mol
  • Key Differences : Chromen-2-one core replaces the benzoic acid, introducing lactone functionality.
  • Synthesis : Prepared from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield, mp 168–170°C) .
5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)-furo[3,2-b]pyridine
  • Structure : Furopyridine with methylenedioxy and iodinated substituents.
  • Synthesis : Involves Pd-catalyzed cross-coupling and cyclization steps.
  • Applications : Explored as a hepatitis C virus (HCV) inhibitor .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Applications
3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid Benzoic acid 5-NO₂, 3-methylenedioxy C₁₄H₉NO₆ 287.23 Synthetic intermediate
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Benzoic acid 5-NO₂, 3-methylcarbamoyl C₁₀H₈N₂O₅ 236.18 Drug intermediate
3,4-Methylenedioxycinnamic acid Cinnamic acid 3,4-methylenedioxy C₁₀H₈O₄ 192.17 Allelochemical, antifungal
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin 3-methylenedioxy C₁₅H₁₀O₄ 266.24 Fluorescence probes
Benzo[d][1,3]dioxole-5-carboxylic acid Benzoic acid 3,4-methylenedioxy C₈H₆O₄ 166.13 Coupling reagent

Preparation Methods

Synthesis of 3-Bromo-5-nitrobenzoic Acid via Directed Nitration

The nitro group is typically introduced early in the synthesis to leverage its meta-directing influence. Nitration of 3-bromobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C preferentially yields 3-bromo-5-nitrobenzoic acid, as the carboxylic acid and bromine substituents jointly direct nitration to the para position relative to bromine (meta to the carboxyl group). This step avoids over-nitration due to the deactivating nature of both substituents.

Esterification of the Carboxylic Acid Moiety

To prevent catalyst poisoning during coupling, the carboxylic acid is protected as a methyl ester. Treatment of 3-bromo-5-nitrobenzoic acid with thionyl chloride (SOCl₂) followed by methanol affords methyl 3-bromo-5-nitrobenzoate in >90% yield. Esterification is critical for enhancing solubility in organic solvents and stabilizing the substrate under coupling conditions.

Palladium-Catalyzed Coupling with Benzo[d] dioxol-5-ylboronic Acid

The Suzuki-Miyaura reaction couples methyl 3-bromo-5-nitrobenzoate with benzo[d]dioxol-5-ylboronic acid. A representative procedure involves:

  • Catalyst System : Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (10 mol%)

  • Base : KF (3 equiv)

  • Solvent : THF/H₂O (4:1)

  • Conditions : 80°C, 2 h under argon.

This method, adapted from similar couplings, achieves ≈76% yield for analogous substrates. Sonication at 120°C in DME/H₂O with Na₂CO₃ and Pd(OAc)₂ has also been reported but with lower efficiency (27.47% yield), highlighting the sensitivity of nitro-substituted aryl halides to reaction conditions.

Hydrolysis of the Ester to Yield Target Compound

The methyl ester is hydrolyzed using NaOH (2M) in MeOH/H₂O (1:1) at 60°C for 4 h, yielding 3-(Benzo[d][1,dioxol-5-yl)-5-nitrobenzoic acid. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water.

Evaluation of Alternative Preparation Strategies

Nitration of 3-(Benzo[d] dioxol-5-yl)benzoic Acid

Direct nitration of pre-coupled 3-(Benzo[d]dioxol-5-yl)benzoic acid is hindered by the methylenedioxy group’s sensitivity to strong acids. Attempted nitration with HNO₃/H₂SO₄ risks cleavage of the dioxolane ring, necessitating protective strategies. This route is less favorable due to low regioselectivity and side reactions.

Rhodium-Catalyzed Coupling Approaches

Rhodium complexes, such as [RhCp*Cl₂]₂, offer an alternative to palladium catalysts. In a model reaction, Rh catalysis with AgOOCF₃ in MeOH at 60°C achieved 99% yield for N-pyrimidyl indole couplings. However, applicability to nitro-bearing substrates remains untested, and the cost of rhodium limits scalability.

Optimization of Reaction Conditions and Catalyst Systems

Ligand and Base Selection

  • Ligands : Bidentate ligands (e.g., 2,2'-bipyridine) enhance Pd stability and activity, whereas monodentate ligands (PPh₃) may reduce efficiency.

  • Bases : KF and Na₂CO₃ are preferred for minimizing ester hydrolysis during coupling. Stronger bases (e.g., Cs₂CO₃) risk saponification of the methyl ester.

Solvent and Temperature Effects

Polar aprotic solvents (DME, THF) improve boronic acid solubility, while aqueous phases facilitate base dissolution. Elevated temperatures (80–120°C) accelerate oxidative addition but may degrade sensitive nitro groups.

Comparative Reaction Performance

ConditionCatalystLigandBaseTemp (°C)Yield (%)
THF/H₂O, 80°C, 2 hPd(OAc)₂2,2'-bipyridineKF8076
DME/H₂O, 120°C, sonicationPd(OAc)₂NoneNa₂CO₃12027.47
MeOH, 60°C, argon[RhCp*Cl₂]₂AgOOCF₃None6099*

*Reported for non-nitro substrate; included for comparative purposes.

Q & A

Q. What are the optimized synthetic routes for 3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid, and how do their yields compare?

The synthesis often involves multi-step reactions, including coupling and nitration steps. For example:

  • Route A : Reacting 2-(benzo[d][1,3]dioxol-5-yl)acetic acid derivatives with nitro-substituted benzoyl chlorides in chloroform, using triethylamine as a base, yields intermediates that can be hydrolyzed to the target compound (yield: ~65-70%) .
  • Route B : Alternative methods using Suzuki-Miyaura coupling with boronic esters under palladium catalysis (e.g., Pd(dppf)Cl₂) achieve higher yields (~80-85%) but require stringent anhydrous conditions .
Method Catalyst/Reagents Yield Key Challenges
Route ATriethylamine, CHCl₃65-70%Byproduct formation
Route BPd(dppf)Cl₂, Boronates80-85%Moisture sensitivity

Q. How is the structural integrity of this compound verified post-synthesis?

A combination of spectroscopic techniques is critical:

  • ¹H/¹³C-NMR : Confirms aromatic proton environments (e.g., nitro group at δ 8.2–8.5 ppm; benzodioxole protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 318.2 (calculated for C₁₄H₉NO₆) .
  • IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF, but poorly in water (<0.1 mM). Stability tests in DMSO show degradation <5% over 48 hours at 4°C .
  • Storage : Long-term stability requires storage at -20°C under inert gas (e.g., argon) to prevent nitro group reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

  • Key Modifications : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position of the benzoic acid moiety enhances antibacterial activity (MIC: 2–4 µg/mL against S. aureus) .
  • Bioisosteric Replacement : Replacing the nitro group with sulfonamide retains activity while reducing cytotoxicity (IC₅₀: >50 µM in HEK293 cells) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) .
  • Cellular Models : Primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes) .
    Validation Approach :

Standardize assay protocols (e.g., uniform ATP levels).

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. How can computational modeling predict off-target interactions of this compound?

  • Molecular Docking : Glide SP docking into homology models of HDAC6 (PDB: 5EDU) identifies potential interactions with zinc-binding domains (docking score: -9.2 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45), suggesting CNS activity potential .

Q. What methodologies are effective for analyzing nitro group reduction side-reactions during synthesis?

  • TLC Monitoring : Use silica gel plates with UV254 indicator; nitro intermediates show Rf = 0.6 (ethyl acetate/hexane = 1:3).
  • HPLC-MS : Quantify reduction byproducts (e.g., amine derivatives) using a C18 column (retention time: 8.2 min for amine vs. 12.5 min for nitro compound) .

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